5-Bromo-2-chloro-4-(trifluoromethoxy)aniline
Description
Molecular Identity and Structural Significance
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline possesses the molecular formula C₇H₄BrClF₃NO, representing a trisubstituted aniline derivative with a calculated molecular weight of approximately 290.47 grams per mole. The compound's structural architecture features a benzene ring bearing an amino group at the 1-position, with three additional substituents strategically positioned around the aromatic core. The bromine atom occupies the 5-position, the chlorine atom resides at the 2-position, and the trifluoromethoxy group (-OCF₃) is located at the 4-position relative to the amino functionality.
The trifluoromethoxy substituent represents a particularly significant structural element, functioning as what researchers have termed a "super-halogen" or "pseudo-halogen" due to its exceptional electron-withdrawing capabilities. This functional group exhibits electronegativity characteristics that fall between those of fluorine and chlorine atoms, conferring unique electronic properties to the overall molecular structure. The presence of three fluorine atoms bonded to a carbon that is subsequently linked to the aromatic ring through an oxygen bridge creates a highly polarized system that dramatically influences the compound's reactivity and physical properties.
The geometric arrangement of substituents in this compound creates a complex electronic environment where multiple electron-withdrawing groups interact synergistically. Research has demonstrated that trifluoromethoxy groups prefer non-planar conformations when attached to aromatic rings, with structural database analyses revealing dihedral angles typically around 90 degrees between the aromatic plane and the C-O-C framework. This conformational preference significantly impacts the compound's three-dimensional structure and subsequent intermolecular interactions.
Position in Halogenated Trifluoromethoxy Aniline Family
This compound occupies a distinctive position within the broader family of halogenated trifluoromethoxy anilines, representing one of several possible constitutional isomers that combine bromine, chlorine, and trifluoromethoxy substituents on an aniline framework. Comparative analysis of related compounds reveals the structural diversity achievable through systematic variation of substituent positions and identities.
The family of related compounds includes 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline (CAS 115844-00-3), which features the same substituents but with the bromine and trifluoromethoxy groups occupying different positions. Similarly, 2-bromo-5-chloro-4-(trifluoromethoxy)aniline (CAS 868406-81-9) represents another constitutional isomer with altered halogen positioning. These structural variations demonstrate how substituent placement dramatically influences molecular properties, with each isomer exhibiting distinct electronic distributions, steric environments, and potential reactivity patterns.
The systematic study of such isomeric relationships has revealed important structure-activity relationships within organofluorine chemistry. Research indicates that the positioning of electron-withdrawing groups relative to the amino functionality significantly affects both the basicity of the nitrogen atom and the overall electronic distribution throughout the aromatic system. The specific arrangement in this compound creates a unique electronic environment where the trifluoromethoxy group at the para position relative to the amino group exerts maximum inductive and mesomeric effects.
Furthermore, the compound belongs to the broader class of multiply halogenated anilines that have gained increasing importance in pharmaceutical and agrochemical research. The combination of different halogen substituents with trifluoromethoxy functionality provides medicinal chemists with valuable tools for fine-tuning molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry extends far beyond its role as a simple synthetic intermediate, representing instead a sophisticated example of how fluorinated functional groups can be strategically incorporated to achieve desired molecular properties. The trifluoromethoxy group has emerged as one of the most valuable substituents in modern drug discovery and materials science due to its unique combination of electronic and steric characteristics.
Research has demonstrated that the trifluoromethoxy group exhibits remarkable lipophilicity, with a Hansch hydrophobic parameter of π = +1.04, positioning it between trifluoromethyl (π = +0.88) and trifluoromethylthio groups (π = +1.44). This enhanced lipophilicity compared to conventional substituents like fluorine (π = +0.14) makes trifluoromethoxy-containing compounds particularly valuable for applications requiring membrane permeability or specific partitioning characteristics. The incorporation of multiple fluorine-containing substituents, as exemplified in this compound, amplifies these effects while introducing additional complexity through substituent interactions.
The electronic properties of the trifluoromethoxy group also contribute significantly to its value in organofluorine chemistry. Studies have revealed that this substituent exhibits both σ-inductive and π-electronic effects that can be systematically exploited for molecular design. The group's ability to stabilize negative charge development at meta and para positions makes it particularly valuable for applications requiring specific electronic distributions or reactivity patterns. In this compound, these electronic effects are further modulated by the presence of halogen substituents, creating a complex but predictable electronic landscape.
Recent advances in trifluoromethoxylation methodology have made compounds like this compound more accessible to researchers, leading to increased interest in their potential applications. The development of new reagents and catalytic systems for introducing trifluoromethoxy groups has opened new avenues for creating structurally diverse fluorinated compounds with tailored properties.
Historical Context of Trifluoromethoxylated Aromatics
The historical development of trifluoromethoxylated aromatic compounds represents a fascinating chapter in the evolution of organofluorine chemistry, with roots extending back to the early recognition of fluorine's unique properties in organic molecules. The journey toward compounds like this compound began with fundamental studies of fluorinated substituents and their effects on molecular behavior, progressing through decades of methodological development to reach today's sophisticated synthetic capabilities.
The initial interest in trifluoromethyl-containing compounds emerged from observations of their enhanced metabolic stability and altered biological activity compared to their non-fluorinated analogs. The medicinal use of trifluoromethyl groups dates from 1928, although research intensification occurred in the mid-1940s. However, the development of trifluoromethoxy chemistry lagged behind due to the inherent instability of trifluoromethoxide anions and the limited availability of suitable reagents for introducing this functional group.
Early synthetic approaches to trifluoromethoxy compounds relied primarily on indirect methods, often involving the conversion of existing functional groups rather than direct trifluoromethoxylation reactions. These limitations severely restricted access to structurally diverse trifluoromethoxy-containing molecules and hindered systematic exploration of their properties. The breakthrough came with the development of new trifluoromethoxylation reagents and methodologies, particularly the work of Ritter and colleagues who introduced tris(dimethylamino)sulfonium trifluoromethoxide as a practical reagent for direct trifluoromethoxylation.
The past decade has witnessed remarkable progress in trifluoromethoxylation chemistry, with the development of numerous new reagents and reaction protocols. These advances have made previously inaccessible compounds like this compound readily available for research applications. The introduction of silver-free trifluoromethoxylation methods has further improved the practicality and sustainability of these transformations, enabling broader application in both academic and industrial settings.
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBYNTZNDVCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-(trifluoromethyl)aniline
The synthesis of 5-Bromo-2-(trifluoromethyl)aniline typically involves a multi-step process:
- Nitration : The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to form 2-nitro-5-(trifluoromethyl)aniline.
- Reduction : The nitro group is reduced to an amine group, yielding 2-amino-5-(trifluoromethyl)aniline.
- Bromination : Finally, the compound is brominated to produce 5-Bromo-2-(trifluoromethyl)aniline.
Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone
This compound is synthesized through a two-step process involving the conversion of 5-bromo-2-chlorobenzoic acid to 5-bromo-2-chlorobenzoyl chloride, followed by a Friedel-Crafts acylation with phenetole.
Data Tables
Research Findings and Challenges
The synthesis of complex organic compounds like 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline poses several challenges, including the need for efficient and selective reaction conditions to minimize byproduct formation and maximize yield. Environmental considerations also play a crucial role, as many traditional synthesis methods generate significant amounts of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Drug Discovery and Development
- Bioactive Compound : 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been investigated for its potential as a bioactive compound in drug discovery. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties, particularly against hepatitis C virus NS3 protease. This suggests that this compound may also possess antiviral activity, warranting further investigation into its efficacy.
Pharmacological Properties
- Anti-inflammatory and Anticancer Activities : The compound has shown promise in preliminary studies for anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies.
Chemical Synthesis
Building Block in Organic Synthesis
- Versatile Intermediate : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance reactivity, allowing for diverse synthetic pathways in organic chemistry.
Synthetic Routes
- The synthesis typically involves multi-step reactions starting from commercially available precursors. Common methods include halogenation followed by selective bromination and chlorination under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Agrochemical Applications
Development of Agrochemicals
- This compound is utilized in the development of agrochemicals. Its chemical properties make it suitable for creating pesticides and herbicides that are effective against a range of agricultural pests while minimizing environmental impact.
Industrial Applications
Specialty Chemicals
- The compound is also used in the production of specialty chemicals that find applications across various industries, including materials science and manufacturing processes.
Case Study 1: Antiviral Research
A study investigated the potential of this compound as an inhibitor of hepatitis C virus NS3 protease. The findings suggested that modifications to the trifluoromethoxy group could enhance binding affinity, leading to increased antiviral efficacy.
Case Study 2: Organic Synthesis
In a synthetic chemistry project, researchers utilized this compound as a key building block to synthesize novel compounds with potential therapeutic applications. The study highlighted the compound's ability to facilitate complex reactions that would otherwise be challenging.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Investigated for antiviral properties; potential anti-inflammatory and anticancer activities |
| Organic Chemistry | Serves as a building block for synthesizing complex molecules |
| Agrochemicals | Used in developing pesticides and herbicides |
| Specialty Chemicals | Employed in producing specialty chemicals across various industries |
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of hepatitis C virus NS3 protease, where it binds to the active site of the enzyme, preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Bromo-Trifluoromethoxy Anilines
- 5-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9): Molecular formula: C₇H₅BrF₃NO Differs in the absence of a chlorine substituent and the trifluoromethoxy group at the 2-position. The bromine at the 5-position is retained. This compound has a structural similarity score of 0.86 compared to the target molecule, primarily due to shared bromine and trifluoromethoxy groups . Applications: Used in Suzuki-Miyaura coupling reactions for synthesizing biaryl intermediates .
4-Bromo-2-(trifluoromethoxy)aniline (CAS: 175278-09-8):
Chloro-Trifluoromethoxy Anilines
Halogen Substitution Variants
Trifluoromethyl vs. Trifluoromethoxy
5-Bromo-2-(trifluoromethyl)aniline (CAS: 703-91-3):
2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5):
Fluoro-Substituted Analogs
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: N/A): Features fluorine at the 2-position instead of chlorine.
Multi-Halogenated Derivatives
4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS: 868692-81-3):
- 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline (CAS: 2244086-16-4): A highly substituted derivative with bromine, two fluorine atoms, and two trifluoromethyl groups. Molecular weight: 452.09 g/mol, indicating significant steric and electronic complexity .
Key Comparison Parameters
Electronic and Steric Effects
| Compound | Substituents | Electron-Withdrawing Effect | Steric Hindrance |
|---|---|---|---|
| Target Compound | -Br (5), -Cl (2), -OCF₃ (4) | High (due to -OCF₃ and -Cl) | Moderate |
| 5-Bromo-2-(trifluoromethoxy)aniline | -Br (5), -OCF₃ (2) | Moderate | Low |
| 2-Bromo-5-(trifluoromethyl)aniline | -Br (2), -CF₃ (5) | High (due to -CF₃) | Low |
| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | -Br (4), -F (2), -CF₃ (5) | High | Moderate |
Biological Activity
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.46 g/mol. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its significant biological activity, particularly as an enzyme inhibitor and potential antiviral agent.
Chemical Structure and Properties
The structural features of this compound include:
- Bromine (Br) and Chlorine (Cl) substituents on the phenyl ring.
- A trifluoromethoxy group (-O-CF₃) that enhances its chemical reactivity.
These attributes contribute to its unique biological properties, making it a candidate for various applications in medicinal chemistry.
Antiviral Properties
Research indicates that this compound may exhibit antiviral properties similar to other compounds in its class. For instance, compounds with analogous structures have shown efficacy against the hepatitis C virus NS3 protease, suggesting that this compound could also inhibit viral replication pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial effects. Its interactions with cellular pathways indicate that it could influence cell signaling and metabolism, potentially leading to applications in treating bacterial infections.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Cell Viability Studies : In vitro studies have demonstrated that this compound maintains stability under laboratory conditions, suggesting it may retain biological activity over time. Cell viability assays indicate that it does not induce significant cytotoxicity at therapeutic concentrations .
- Mechanisms of Action : The compound's mechanism of action appears to involve modulation of oxidative stress pathways, which are critical in various disease states, including cancer and viral infections .
- Comparative Analysis : Similar compounds have been evaluated for their biological activities, providing a context for understanding the potential efficacy of this compound. For example, compounds with trifluoromethyl groups have been shown to enhance potency against specific targets by improving binding interactions .
Data Table: Similar Compounds and Their Biological Activities
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | 193090-44-7 | 0.94 | Antiviral activity against HCV |
| 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | 1805139-11-0 | 0.93 | Enzyme inhibition |
| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.76 | Cytotoxicity in cancer cell lines |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | 0.77 | Antimicrobial effects |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.80 | Potential therapeutic applications |
Q & A
Q. What are effective synthetic routes for 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline?
- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. For example:
Nitro Reduction : Start with a nitro-substituted precursor (e.g., 5-Nitro-2-chloro-4-(trifluoromethoxy)benzene) and reduce the nitro group to an amine using hydrogen gas with a palladium catalyst .
Halogenation : Introduce bromine via electrophilic substitution using brominating agents like Br₂/FeBr₃ under controlled conditions. The chloro group is often retained due to its ortho/para-directing nature .
- Key Considerations : Monitor reaction temperature to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .
Q. How should this compound be characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group shows distinct splitting patterns due to coupling with fluorine. The aromatic protons adjacent to bromine/chlorine exhibit deshielding.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 304–306 for [M+H]⁺, accounting for isotopic Br/Cl).
- X-ray Crystallography : If single crystals are obtained (e.g., by slow evaporation in DCM/hexane), SHELX programs can resolve the structure, highlighting steric effects from substituents .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store under inert gas (argon) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents due to potential exothermic reactions .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution?
- Methodological Answer : The -OCF₃ group is a strong para-director. In nitration or sulfonation reactions, electrophiles preferentially attack the para position relative to -OCF₃. For example:
- Experimental Design : React this compound with HNO₃/H₂SO₄. LC-MS analysis will show predominant nitration at the 3-position (meta to Br/Cl, para to -OCF₃) .
- Computational Support : Density Functional Theory (DFT) calculations predict electron density distribution, corroborating experimental outcomes .
Q. How to resolve contradictory data in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Contradictions may arise due to competing effects of electron-withdrawing groups (Br, Cl, -OCF₃). Strategies include:
Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 80°C) to favor different products.
Leaving Group Analysis : Compare reactivity of Br vs. Cl using model reactions. Bromine’s lower electronegativity makes it a better leaving group in NAS .
- Case Study : React with NaSMe in DMF. GC-MS will show predominant substitution at the bromine site .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Test polar (ethanol) and non-polar (hexane) mixtures. The trifluoromethoxy group’s hydrophobicity may require additives like DMSO.
- Crystallography Tools : Use SHELXL for refinement. If twinning occurs (common with halogenated aromatics), SHELXD can resolve pseudo-merohedral twinning .
Q. How can this compound serve as a building block in drug discovery?
- Methodological Answer :
- Functionalization : Convert the amine to amides or ureas via reaction with acyl chlorides or isocyanates. The bromo group allows Suzuki couplings for biaryl synthesis.
- Biological Testing : Screen derivatives for kinase inhibition (e.g., JAK/STAT pathways) using in vitro assays. The -OCF₃ group enhances membrane permeability, improving bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
